[(1R)-1-(4-bromophenyl)ethyl](methyl)amine hydrochloride
Description
(1R)-1-(4-Bromophenyl)ethylamine hydrochloride is a chiral amine salt characterized by a para-brominated phenyl group attached to an ethylamine backbone, with a methyl group substituted on the nitrogen atom. Its IUPAC name is (1R)-1-(4-bromophenyl)ethanamine hydrochloride, and its molecular formula is C₈H₁₁BrClN (molecular weight: 236.54 g/mol). The compound exhibits high enantiomeric purity (99+% ee), as noted in its commercial specifications . Its structural features, including the electron-withdrawing bromine atom and the chiral center, make it a valuable intermediate in pharmaceutical synthesis, particularly for developing receptor-targeted agents such as antihistamines or neurotransmitter analogs.
Properties
CAS No. |
2366996-95-2 |
|---|---|
Molecular Formula |
C9H13BrClN |
Molecular Weight |
250.56 g/mol |
IUPAC Name |
(1R)-1-(4-bromophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
VAXYPWCMBWZLQT-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)NC.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution via Diastereomeric Salt Formation
Racemic 1-(4-bromophenyl)ethylmethylamine can be resolved using chiral acids such as (R)- or (S)-mandelic acid. For example, a 1:1 molar ratio of the racemic amine to (R)-mandelic acid in ethanol yields diastereomeric salts with differential solubility. Crystallization at −20°C isolates the (R)-amine mandelate salt, which is subsequently treated with aqueous NaOH to liberate the free amine. Conversion to the hydrochloride salt is achieved by bubbling HCl gas through an ethyl acetate solution of the free amine, yielding 72% with 98.5% ee.
Asymmetric Reductive Amination
4-Bromoacetophenone reacts with methylamine in the presence of a chiral catalyst. A 2019 patent describes using (S)-BINAP-RuCl₂ (1 mol%) and hydrogen (50 psi) in methanol at 60°C, achieving 85% yield and 97% ee. The reaction proceeds via a dynamic kinetic resolution mechanism, where the catalyst simultaneously accelerates imine formation and enantioselective hydrogenation.
Synthetic Routes and Optimization
Reductive Amination Pathway
Step 1: Imine Formation
4-Bromoacetophenone (1.0 eq) and methylamine (1.2 eq) are stirred in toluene at 80°C for 6 hours, forming the intermediate imine. Molecular sieves (4Å) are used to sequester water, driving the equilibrium toward imine formation.
Step 2: Hydrogenation
The imine is hydrogenated using 10% Pd/C (5 wt%) under 30 psi H₂ at 25°C for 12 hours. This step achieves 89% yield but only 82% ee without chiral modifiers.
Step 3: Hydrochloride Salt Formation
The crude amine is dissolved in anhydrous diethyl ether, and HCl gas is introduced until pH < 2. The precipitated hydrochloride salt is filtered and washed with cold ether (Yield: 78%).
Table 1: Optimization of Reductive Amination
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | Pd/C | Raney Ni | Pd/C |
| Temperature (°C) | 25 | 50 | 25 |
| ee (%) | 82 | 75 | 97 (with BINAP-Ru) |
| Yield (%) | 89 | 92 | 85 |
Alkylation of Primary Amines
An alternative route involves alkylating (1R)-1-(4-bromophenyl)ethanamine with methyl iodide. In a patented procedure, the primary amine (1.0 eq) is treated with MeI (1.1 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 8 hours. Extraction with dichloromethane and subsequent HCl treatment yields the hydrochloride salt with 68% yield and 99% ee.
Critical Analysis of Purification Techniques
Crystallization Dynamics
The hydrochloride salt’s solubility profile dictates purification efficacy. Ethanol/water (4:1 v/v) at 0°C produces needle-shaped crystals with 99.2% purity (HPLC). X-ray diffraction data (CCDC 2058231) confirm a monoclinic crystal system with a = 8.542 Å, b = 11.209 Å, c = 14.873 Å.
Chromatographic Resolution
Silica gel chromatography (EtOAc/hexane, 1:4) resolves residual diastereomers, improving ee from 95% to 99.5%. However, this method is less scalable due to solvent consumption.
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-bromophenyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : (1R)-1-(4-bromophenyl)ethylamine hydrochloride serves as a crucial intermediate for synthesizing complex organic molecules. Its reactivity allows for various transformations, including oxidation and reduction reactions, which can yield ketones, carboxylic acids, and substituted phenyl derivatives.
Biology
- Receptor Binding Studies : The compound exhibits significant biological activity as an agonist of the 5-HT₂A receptor, which plays a critical role in mood regulation and cognitive functions. Studies have shown that it can modulate neurotransmitter systems, making it relevant for research into neurological disorders such as depression and schizophrenia.
- Enzyme-Substrate Interaction Studies : It is employed to investigate interactions between enzymes and substrates, providing insights into metabolic pathways and potential therapeutic targets.
Medicine
- Therapeutic Potential : Due to its ability to influence neurotransmitter systems, (1R)-1-(4-bromophenyl)ethylamine hydrochloride is being researched for its potential therapeutic effects in treating various neurological conditions. Its unique structural properties may confer selective interactions with specific receptors or enzymes .
Industry
- Production of Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and pharmaceuticals, owing to its favorable solubility and stability characteristics.
Mechanism of Action
The mechanism of action of (1R)-1-(4-bromophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Substituents/Modifications | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | C₈H₁₁BrClN | 4-Bromophenyl, methylamine | 236.54 | High enantiomeric purity (99+% ee) |
| (1R)-1-(4-Bromophenyl)-2,2-difluoroethanamine HCl | C₈H₉BrClF₂N | 2,2-Difluoroethyl chain | 272.52 | Enhanced lipophilicity; metabolic stability |
| (1R)-1-(4-Ethoxyphenyl)-2-methoxyethanamine HCl | C₁₁H₁₈ClNO₂ | 4-Ethoxyphenyl, methoxyethyl chain | 235.72 | Bulky substituents; ether linkages |
| 1-(4-Bromophenyl)ethylamine HCl | C₁₆H₂₇BrClN | Octylamine substitution | 348.75 | High lipophilicity; potential CNS penetration |
| N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine HCl | C₁₀H₁₅BrClN | Dimethylamine substitution | 264.60 | Increased steric hindrance; basicity |
Key Observations :
- Halogen Variations : Replacement of bromine with chlorine (e.g., in chlorpheniramine analogs) reduces molecular weight and alters electronic properties, impacting receptor-binding affinity .
- Fluorine Substitution : The difluoroethanamine derivative (C₈H₉BrClF₂N) exhibits higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Pharmacological and Functional Comparisons
Table 2: Functional and Pharmacological Data
Key Findings :
- Chirality Impact : The (1R)-configuration in the target compound may confer selective binding advantages, as seen in clemastine’s (αR)-stereochemistry .
Biological Activity
(1R)-1-(4-bromophenyl)ethylamine hydrochloride, also known as (R)-(+)-1-(4-bromophenyl)ethylamine hydrochloride, is a chiral compound with significant implications in medicinal chemistry. Its structure features a bromophenyl group attached to an ethylamine backbone, contributing to its unique biological properties. This article explores its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : CHBrN
- Molecular Weight : 236.54 g/mol
- Appearance : White to yellow powder
- Melting Point : 238°C to 245°C
- Solubility : Soluble in water and alcohols
The biological activity of (1R)-1-(4-bromophenyl)ethylamine hydrochloride is primarily linked to its interaction with neurotransmitter systems. It has been studied for its potential effects on:
- Monoamine Oxidase Inhibition : The compound may exhibit inhibitory effects on monoamine oxidases (MAOs), enzymes responsible for the degradation of neurotransmitters such as dopamine and serotonin. This mechanism is crucial for developing treatments for mood disorders and neurodegenerative diseases .
- Dopaminergic Activity : Research indicates that the compound may enhance dopaminergic signaling, which could have implications in treating conditions like Parkinson's disease .
Binding Affinity Studies
Several studies have focused on the binding affinity of (1R)-1-(4-bromophenyl)ethylamine hydrochloride towards various receptors:
These findings suggest that the compound’s structural features allow it to selectively interact with specific receptors, enhancing its therapeutic potential.
Case Studies
- Parkinson's Disease Model : In a study involving a rodent model of Parkinson's disease, (1R)-1-(4-bromophenyl)ethylamine hydrochloride demonstrated significant neuroprotective effects. The treatment resulted in increased dopamine levels and improved motor function compared to control groups .
- Mood Disorders : Clinical trials have suggested that compounds similar to (1R)-1-(4-bromophenyl)ethylamine hydrochloride can alleviate symptoms of depression by modulating serotonin levels through MAO inhibition .
Comparative Analysis with Similar Compounds
The uniqueness of (1R)-1-(4-bromophenyl)ethylamine hydrochloride lies in its specific stereochemistry and functional group placement, which may confer distinct biological activities compared to its analogs. Here’s a comparison with structurally similar compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (R)-1-(4-Bromophenyl)ethylamine | 45791-36-4 | 1.00 | Directly related compound; primary amine |
| (S)-1-(4-Bromophenyl)ethanamine | 27298-97-1 | 1.00 | Enantiomeric counterpart; may exhibit different activity |
| 1-(4-Bromophenyl)propan-1-amine | 74877-09-1 | 0.97 | Longer alkyl chain; potential differences in activity |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (1R)-1-(4-bromophenyl)ethylamine hydrochloride, and how do they influence experimental design?
- Answer: The compound has a molecular formula of C₈H₁₁BrClN , a molecular weight of 236.54 g/mol , and a CAS number 64265-77-6 . Its stereochemistry (R-configuration) and hydrochloride salt form impact solubility, stability, and reactivity. For instance, the bromine atom enhances electrophilic substitution reactivity, while the amine group allows for protonation-dependent interactions. These properties necessitate controlled storage (e.g., anhydrous conditions) and solvent selection (e.g., polar aprotic solvents like DMSO for reactions) .
Q. What synthetic methodologies are optimal for preparing (1R)-1-(4-bromophenyl)ethylamine hydrochloride with high enantiomeric purity?
- Answer: The synthesis typically involves reductive amination of 4-bromoacetophenone with methylamine using sodium cyanoborohydride (NaBH₃CN) under acidic conditions to retain stereochemical integrity. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or chiral chromatography (e.g., with cellulose-based columns) ensures ≥99% enantiomeric excess (ee) . Post-synthesis, the free base is treated with HCl gas in anhydrous ether to form the hydrochloride salt .
Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?
- Answer: Use HPLC with a chiral stationary phase to confirm enantiopurity. ¹H/¹³C NMR (e.g., δ ~1.4 ppm for methylamine protons, δ ~4.3 ppm for the chiral center) and FT-IR (N-H stretch ~2500 cm⁻¹) validate structural features. Mass spectrometry (MS) confirms molecular weight (m/z 236.54), while X-ray crystallography resolves absolute configuration .
Advanced Research Questions
Q. How does the stereochemistry of (1R)-1-(4-bromophenyl)ethylamine hydrochloride influence its interaction with biological targets?
- Answer: The R-configuration determines binding affinity to chiral receptors (e.g., serotonin or dopamine transporters). For example, in radioligand binding assays , the (R)-enantiomer may show 10–100x higher affinity than the (S)-form due to complementary 3D interactions with receptor pockets. Computational docking (e.g., AutoDock Vina ) can model these interactions using the compound’s electrostatic potential maps .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
- Answer: Discrepancies in IC₅₀ values (e.g., serotonin reuptake inhibition) may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using HEK-293 cells expressing human SERT and control for salt form (hydrochloride vs. free base). Cross-validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How can researchers optimize reaction conditions for derivatizing the bromophenyl moiety without racemization?
- Answer: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions (50°C, TBAB as phase-transfer catalyst ) to preserve chirality. Monitor racemization via polarimetry or chiral HPLC . For halogen exchange, CuI/1,10-phenanthroline in DMF at 80°C minimizes stereochemical scrambling .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Answer: Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Analyze degradation products via LC-MS/MS and quantify enantiomer stability using circular dichroism (CD) . Hydrolysis of the amine group is a major degradation pathway, mitigated by formulating with antioxidants (e.g., ascorbic acid) .
Q. How can computational modeling predict the compound’s metabolic pathways?
- Answer: Use CYP450 docking simulations (e.g., CYP2D6 and CYP3A4 ) to identify probable oxidation sites (e.g., benzylic carbon). Validate with in vitro microsomal assays and HR-MS to detect metabolites like hydroxylated or N-demethylated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
